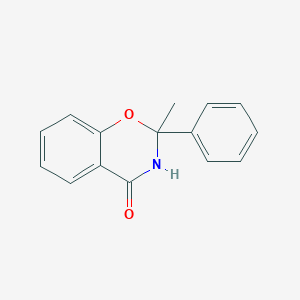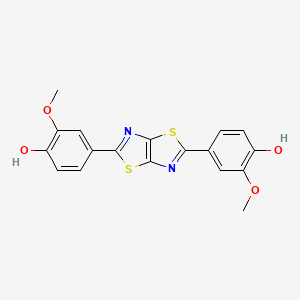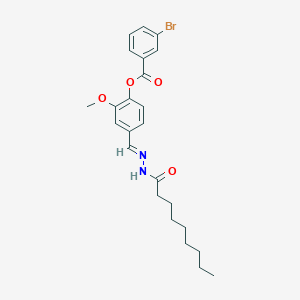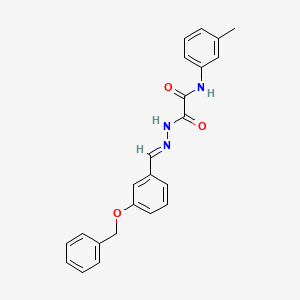
2-methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is a heterocyclic compound with the molecular formula C15H13NO2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot synthesis method is efficient and yields high amounts of the desired product. Another method involves using iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine . Reaction conditions vary depending on the desired product, but typically involve heating and the use of appropriate solvents.
Major Products
Major products formed from these reactions include various substituted benzoxazinones and their dihydro analogs .
Aplicaciones Científicas De Investigación
2-Methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other heterocyclic compounds.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. For example, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity . The compound’s structure allows it to form hydrogen bonds and π–π interactions with biological targets, enhancing its inhibitory effects .
Comparación Con Compuestos Similares
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds are similar in structure but contain a sulfur atom instead of oxygen.
Quinazolinones: Another class of heterocyclic compounds with similar biological activities, including antimicrobial properties.
Uniqueness
2-Methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential as an antimicrobial agent make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H13NO2 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2-methyl-2-phenyl-3H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C15H13NO2/c1-15(11-7-3-2-4-8-11)16-14(17)12-9-5-6-10-13(12)18-15/h2-10H,1H3,(H,16,17) |
Clave InChI |
OAJLOMFJUSZIIM-UHFFFAOYSA-N |
SMILES canónico |
CC1(NC(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12005121.png)



![2-[(4-methoxybenzyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12005146.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12005154.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12005158.png)
![N-benzyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12005183.png)

![(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12005194.png)



